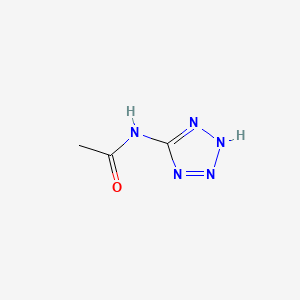
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-ETHOXYPHENYL)QUINOLINE
Descripción general
Descripción
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-ETHOXYPHENYL)QUINOLINE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-ETHOXYPHENYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the benzylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the quinoline core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-ETHOXYPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring or the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-ETHOXYPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor binding: Binding to specific receptors to modulate biological responses.
DNA interaction: Intercalating into DNA to disrupt replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-PHENYLQUINOLINE: Lacks the ethoxy group, which may affect its biological activity.
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-2-(3-ETHOXYPHENYL)QUINOLINE is unique due to the presence of both the benzylpiperazine and ethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c1-2-34-24-12-8-11-23(19-24)28-20-26(25-13-6-7-14-27(25)30-28)29(33)32-17-15-31(16-18-32)21-22-9-4-3-5-10-22/h3-14,19-20H,2,15-18,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLNAYNEAVBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B3555085.png)


![5-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B3555100.png)
![N,N'-2,6-pyridinediylbis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B3555103.png)

![methyl 2-({5-[(4-tert-butylphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3555126.png)
![N1N4-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-14-DICARBOXAMIDE](/img/structure/B3555129.png)


![2-chloro-N-[3-[(3-nitrobenzoyl)amino]phenyl]benzamide](/img/structure/B3555167.png)
![4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B3555179.png)
![3-[2-(NAPHTHALEN-1-YL)ACETYL]-1-[4-(PIPERIDINE-1-SULFONYL)PHENYL]THIOUREA](/img/structure/B3555184.png)
